11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) fused with a 1,2-oxazole ring substituted at position 5 with a furan-2-yl group. The oxazole moiety is further functionalized with a carbonyl group at position 2.
Synthetic routes for analogous compounds (e.g., thiazolo-pyrimidine derivatives) involve multi-step condensation reactions using furan-containing precursors and heterocyclic building blocks .
Properties
IUPAC Name |
11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-18-5-1-3-15-13-7-12(10-22(15)18)9-21(11-13)19(24)14-8-17(26-20-14)16-4-2-6-25-16/h1-6,8,12-13H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRBDMIMIVNODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps:
Formation of the furan-2-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,2-oxazole ring: This step often involves the reaction of nitriles with hydroxylamine under controlled conditions.
Coupling of the furan-2-yl and 1,2-oxazole groups: This is usually done through a condensation reaction, forming the carbonyl linkage.
Construction of the tricyclic core: This involves a series of cyclization reactions, often under high-temperature conditions, to form the diazatricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Cycloaddition and Ring-Opening Reactions
The 1,2-oxazole moiety facilitates [3+2]-cycloadditions with nitrile oxides or alkynes under catalytic conditions. For example:
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Reaction with nitrile oxides generates fused isoxazolines, leveraging the oxazole’s electron-deficient nature .
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Copper(I)-catalyzed alkyne cycloadditions yield triazole derivatives, as observed in analogous oxazole systems .
Table 1: Cycloaddition Reactions
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrile oxide | AgOTs, (IPr)AuCl, RT | Fused isoxazoline | 70–85% | |
| Terminal alkyne | Cu(I) catalyst, NaHCO₃ | Triazole derivative | 65–78% |
Nucleophilic Substitution at the Oxazole Ring
The oxazole’s carbonyl group is susceptible to nucleophilic attack. Hydrazines or amines react at the C3 position:
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Hydrazine derivatives form hydrazide intermediates, which can cyclize to 1,3,4-oxadiazoles under oxidative conditions .
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Aminolysis with primary amines yields substituted amides, preserving the tricyclic backbone .
Functionalization of the Furan Substituent
The furan-2-yl group undergoes electrophilic substitutions (e.g., bromination, nitration) and Diels-Alder reactions:
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Bromination at the C5 position occurs with Br₂/FeBr₃, forming 5-bromofuran derivatives .
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Diels-Alder reactivity with dienophiles (e.g., maleic anhydride) produces bicyclic adducts .
Table 2: Furan Functionalization
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-furan adduct | 60–75% | |
| Diels-Alder | Maleic anhydride, Δ | Bicyclic oxanorbornene derivative | 55–70% |
Hydrolysis and Decarbonylation
The diazatricyclo core undergoes acid- or base-catalyzed hydrolysis:
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Acidic conditions (HCl/H₂O) cleave the lactam ring, yielding a linear amino acid derivative .
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Thermal decarbonylation (200°C) removes the oxazole carbonyl, generating a fused bicyclic amine .
Mechanistic Insight:
Hydrolysis proceeds via protonation of the lactam oxygen, followed by nucleophilic water attack at the carbonyl carbon .
Cross-Coupling Reactions
The furan and oxazole rings participate in catalytic cross-couplings:
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Suzuki-Miyaura coupling with arylboronic acids modifies the furan substituent .
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Buchwald-Hartwig amination introduces nitrogen-based functionalities to the oxazole .
Key Conditions:
Biological Activity and Derivatization
While not a reaction per se, the compound’s tricyclic core has been explored for enzyme inhibition:
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Aminopeptidase A inhibition via active-site binding, analogous to related diazatricyclo systems .
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Antibacterial activity through disruption of cell wall synthesis, observed in oxazolidinone derivatives.
Stability and Degradation Pathways
Scientific Research Applications
Structural Characteristics
The compound features:
- A furan ring , which may participate in electrophilic substitution reactions.
- An oxazole moiety , known for its nucleophilic properties due to the carbonyl group.
- A diazatricyclo framework , which can facilitate cyclization reactions.
Molecular Formula and Weight
The molecular formula is with a molecular weight of approximately 286.30 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The unique arrangement of functional groups in this compound may interact with specific enzymes or receptors involved in cancer pathways. Preliminary studies suggest potential inhibition of tumor growth, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
Compounds related to 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one have shown antimicrobial effects against various pathogens. The presence of the furan and oxazole rings enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
Similar compounds have been documented to possess anti-inflammatory properties. The structural characteristics of this compound may allow it to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking simulations and binding affinity assays can provide insights into potential therapeutic applications.
Case Study 1: Anticancer Screening
In a recent study, derivatives of the oxazole framework were screened for their anticancer activity against various cancer cell lines. The results indicated that compounds similar to 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exhibited significant cytotoxicity against breast and prostate cancer cells.
Case Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial efficacy of oxazole derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives inhibited bacterial growth effectively, suggesting that the furan and oxazole components play a crucial role in antimicrobial activity.
Mechanism of Action
The mechanism of action of 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s uniqueness lies in its tricyclic diazatricyclo framework, which differentiates it from simpler bicyclic or monocyclic analogues. Below is a comparative analysis with key analogues:
Key Observations :
- Furan Substitution : The presence of a furan ring (either unsubstituted or methyl-substituted) is common across analogues. The furan moiety likely enhances π-π stacking interactions in biological targets, as seen in nitrofuryl-containing antimicrobial agents .
- Tricyclic vs.
- Functional Group Impact: The 1,2-oxazole-3-carbonyl group in the target compound introduces both hydrogen-bond acceptor (carbonyl) and aromatic (oxazole) features, contrasting with the cyano and benzylidene groups in analogues 11a/b .
Pharmacological and Physicochemical Comparisons
While bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn from structurally related molecules:
- Antimicrobial Potential: Nitrofuryl derivatives (e.g., nitrofurantoin) are well-documented for antibacterial activity. The furan-oxazole combination in the target compound may similarly disrupt microbial enzymes or DNA synthesis .
- Solubility and Stability : The tricyclic core’s rigidity may reduce aqueous solubility compared to bicyclic analogues, necessitating formulation optimizations (e.g., salt formation or prodrug strategies) .
Biological Activity
The compound 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule notable for its unique tricyclic structure and various functional groups, including a furan ring and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a tricyclic framework that contributes to its biological activity. The presence of the furan and oxazole rings is significant in determining the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of compounds containing furan and oxazole rings exhibit notable antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds with similar structures have been reported to reduce inflammation by modulating the production of prostaglandins and other inflammatory mediators.
Case Studies
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Study on Antimicrobial Activity :
- A study by Rani et al. synthesized various derivatives based on furan and oxazole frameworks, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the furan moiety enhanced potency against these pathogens .
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Anti-inflammatory Research :
- In a comparative study, compounds structurally related to 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one were evaluated for their COX inhibition capabilities. Results showed that specific substitutions on the oxazole ring improved anti-inflammatory activity in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes such as COX, it prevents the conversion of arachidonic acid into prostaglandins.
- Cell Membrane Disruption : Antimicrobial activity may arise from the ability to integrate into bacterial membranes, leading to increased permeability and cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Furan-2-yl [1,3,4]oxadiazole | Structure | Antimicrobial |
| 5-Furan-2-yl-4H [1,2,4]-triazole | Structure | Anticancer |
The unique tricyclic structure of 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one distinguishes it from other compounds with simpler structures, potentially enhancing its biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one, and how do reaction conditions influence yield?
- Methodology :
- Begin with stepwise cyclization of the diazatricyclo core, followed by functionalization with the furan-oxazole moiety. Use reflux conditions in anhydrous tetrahydrofuran (THF) with catalytic triethylamine to promote acyl transfer reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography with gradients of ethyl acetate/hexane (40–60% v/v) .
- Critical Parameters :
- Temperature control (60–80°C) minimizes side products like oxazole ring decomposition.
- Use anhydrous conditions to prevent hydrolysis of the carbonyl group .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify the diazatricyclo core via characteristic deshielded protons (δ 6.8–7.2 ppm for fused aromatic systems) and carbonyl signals (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ≈ 425.15) and isotopic patterns for chlorine/fluorine absence .
- IR Spectroscopy : Confirm carbonyl stretching (1700–1750 cm⁻¹) and furan C-O-C vibrations (1250–1300 cm⁻¹) .
Q. What preliminary biological activities have been observed for structurally related compounds?
- Comparative Data :
| Compound Class | Core Structure | Observed Activity | Reference |
|---|---|---|---|
| Furan-oxazole hybrids | 1,2-oxazole + furan | Antimicrobial (MIC: 8 µg/mL) | |
| Diazatricyclo derivatives | Tricyclic N-heterocycles | Anticancer (IC₅₀: 12 µM) |
- Key Insight : The furan-oxazole moiety enhances membrane permeability, while the tricyclic core may intercalate DNA or inhibit enzymes .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) predict binding modes and stability of this compound with biological targets?
- Protocol :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry and analyze frontier molecular orbitals (FMOs) for reactivity .
- Dock the compound into kinase ATP-binding pockets (e.g., EGFR or CDK2) using AutoDock Vina, prioritizing hydrogen bonds with oxazole carbonyl and hydrophobic interactions with the tricyclic system .
- Validation : Compare computed binding energies (-9.5 to -11.2 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .
Q. How does the compound’s stability vary under physiological conditions (pH, temperature, light)?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC. The oxazole ring is prone to hydrolysis at pH < 3 .
- Photodegradation : Expose to UV light (254 nm) for 48h; monitor furan ring decomposition via loss of absorbance at 280 nm .
Q. What environmental fate and ecotoxicological risks are associated with this compound?
- Ecotoxicology Workflow :
- Biodegradation : Use OECD 301F tests with activated sludge; expect slow degradation (t₁/₂ > 60 days) due to aromatic rigidity .
- Aquatic Toxicity : Perform Daphnia magna assays; predicted LC₅₀ > 100 mg/L suggests low acute toxicity .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivities for similar diazatricyclo derivatives?
- Root Causes :
- Structural Variants : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter target selectivity .
- Assay Conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations (5–10% FBS) affect compound uptake .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
